2-(2-Methoxy-benzyl)-piperidine
Overview
Description
2-(2-Methoxy-benzyl)-piperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-methoxybenzyl group
Mechanism of Action
Target of Action
The primary target of 2-(2-Methoxy-benzyl)-piperidine is the serotonin 5-HT2A/2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and perception .
Mode of Action
This compound acts as a potent agonist at the serotonin 5-HT2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptors, mimicking the action of serotonin, which leads to an increase in the serotonergic activity .
Biochemical Pathways
It is known that the activation of the serotonin 5-ht2a/2c receptors can lead to various downstream effects, such as the release of other neurotransmitters like dopamine and glutamate . These neurotransmitters are involved in various functions including mood regulation, reward, and cognition .
Pharmacokinetics
Similar compounds show a rapid onset of action (20-40 minutes when taken orally) and a relatively short elimination half-life (around 248 ± 320 hours) . The duration of action can vary from 4 to 12 hours depending on the route of administration
Result of Action
The activation of the serotonin 5-HT2A/2C receptors by this compound can lead to various molecular and cellular effects. These may include changes in cell signaling, altered neurotransmitter release, and modifications in neural plasticity . The compound’s action can result in perceptual changes, altered cognition, and mood changes, which are characteristic of hallucinogenic substances .
Biochemical Analysis
Biochemical Properties
This suggests that 2-(2-Methoxy-benzyl)-piperidine could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylic compounds are known to undergo SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Benzylic compounds are known to be susceptible to oxidative degradation, suggesting that this compound could potentially be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-benzyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-formyl-benzyl)-piperidine or 2-(2-carboxy-benzyl)-piperidine.
Reduction: Formation of 2-benzyl-piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxy-benzyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-benzyl)-piperidine: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Methyl-benzyl)-piperidine: Similar structure but with a methyl group instead of a methoxy group.
2-(2-Ethoxy-benzyl)-piperidine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(2-Methoxy-benzyl)-piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-3-2-6-11(13)10-12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYZPJYAOKRXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392145 | |
Record name | 2-(2-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-44-7 | |
Record name | 2-(2-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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